molecular formula C18H14N2O5S2 B2701497 (E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 682783-64-8

(E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No.: B2701497
CAS No.: 682783-64-8
M. Wt: 402.44
InChI Key: QPRRMRHUTHGIPE-GXDHUFHOSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Without specific context or experimental data, it’s challenging to provide a detailed chemical reactions analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, and reactivity. These properties can be predicted using computational methods or determined experimentally .

Scientific Research Applications

Anticancer Properties

(E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid and its derivatives have been extensively studied for their potential anticancer properties. These compounds, particularly those belonging to the thioxothiazolidin-4-one derivatives, have shown promising results in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. They have demonstrated significant reduction in tumor volume and cell number, and have increased the lifespan of tumor-bearing mice. Furthermore, these compounds have shown potent antiangiogenic effects and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010). Similar studies on 4-thiazolidinone derivatives containing benzothiazole moieties have also revealed promising anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

Photosensitization and Photocatalysis

These compounds are also explored in the field of photosensitization and photocatalysis. The synthesis of water-dispersible conjugated microporous poly-benzothiadiazoles, which enhance water compatibility, has utilized derivatives of thioxothiazolidin-4-one for generating singlet oxygen. This process is crucial for photocatalytic applications such as the conversion of furoic acid to 5-hydroxy-2(5H)-furanone (Urakami et al., 2013).

Antibacterial and Antifungal Activities

These compounds have shown effectiveness in antimicrobial applications as well. Several thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have displayed comparable efficacy to standard drugs in inhibiting the growth of various microbial species, including Gram-positive and Gram-negative bacteria and fungal species (Patel & Shaikh, 2010).

Antidiabetic Activity

There has been research into the potential antidiabetic activity of these compounds. Benzothiazole derivatives, structurally related to this compound, have been studied for their effect on glucose uptake in cell models and their ability to activate AMPK, a major target for antidiabetic drugs. These studies have shown promising results in lowering blood glucose levels in animal models of diabetes (Meltzer-Mats et al., 2013).

Corrosion Inhibition

In the field of materials science, amino acid compounds related to this compound have been investigated as corrosion inhibitors for steel in acidic solutions. These compounds have shown efficacy in inhibiting corrosion, which is crucial in industrial applications (Yadav et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Proper handling and disposal procedures should be followed to ensure safety .

Properties

IUPAC Name

2-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c21-15(19-13-6-2-1-5-12(13)17(23)24)7-8-20-16(22)14(27-18(20)26)10-11-4-3-9-25-11/h1-6,9-10H,7-8H2,(H,19,21)(H,23,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRRMRHUTHGIPE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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